molecular formula C14H17N5O B13372387 4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Cat. No.: B13372387
M. Wt: 271.32 g/mol
InChI Key: ABLRYOKWPNTAOE-OVCLIPMQSA-N
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Description

4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group attached to a benzaldehyde moiety, along with a triazinyl hydrazone functional group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone typically involves the reaction of 4-tert-butylbenzaldehyde with 5-oxo-4,5-dihydro-1,2,4-triazin-3-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the aldehyde and hydrazine components.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydrazine or amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, flavor and fragrance compounds, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo redox reactions can influence its interaction with cellular components and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Formylbenzonitrile
  • p-Tolualdehyde
  • 3,5-Di-tert-butylbenzaldehyde
  • 4-Fluorobenzaldehyde

Uniqueness

4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is unique due to the presence of both the tert-butylbenzaldehyde and triazinyl hydrazone moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C14H17N5O/c1-14(2,3)11-6-4-10(5-7-11)8-15-18-13-17-12(20)9-16-19-13/h4-9H,1-3H3,(H2,17,18,19,20)/b15-8+

InChI Key

ABLRYOKWPNTAOE-OVCLIPMQSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC2=NN=CC(=O)N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC2=NN=CC(=O)N2

Origin of Product

United States

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